d-Tartaric acid
Overview
Description
D-tartaric acid: is a naturally occurring organic acid found in various fruits, most notably in grapes. It is one of the stereoisomers of tartaric acid, specifically the dextrorotatory form. This compound is known for its role in the wine industry, where it contributes to the tart taste of wine and helps in the stabilization of wine color. This compound is also used in various industrial applications, including pharmaceuticals, food additives, and as a chiral resolving agent in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-tartaric acid can be synthesized through the microbial conversion of cis-epoxysuccinic acid. This process involves the asymmetrical hydrolysis of cis-epoxysuccinic acid by the catalytic action of specific microorganisms such as Achromobacter and Alcaligenes . Another method involves the reaction of this compound with benzoyl chloride in the presence of copper sulfate as a catalyst and toluene as a solvent to produce D-dibenzoyl tartaric acid .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from by-products of wine fermentation. The lees and other waste products from fermentation are heated and neutralized with calcium hydroxide, resulting in the precipitation of calcium tartrate. This precipitate is then treated with sulfuric acid to produce free tartaric acid .
Chemical Reactions Analysis
Types of Reactions: D-tartaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with reagents like benzoyl chloride to form esters such as D-dibenzoyl tartaric acid.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of oxalic acid.
Reduction: Reduction can produce dihydroxybutanedioic acid.
Substitution: Substitution reactions can yield various ester derivatives of tartaric acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of D-tartaric acid involves its interaction with various molecular targets. It acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. In biological systems, this compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, it can generate carbon dioxide through interaction with sodium bicarbonate, which is utilized in double contrast radiography .
Comparison with Similar Compounds
D-tartaric acid is one of several stereoisomers of tartaric acid. The other stereoisomers include:
L-tartaric acid: The levorotatory form, which is also naturally occurring and has similar physical properties but opposite optical rotation.
Meso-tartaric acid: An achiral form that is optically inactive and has different physical properties compared to the enantiomers.
Racemic tartaric acid: A synthetic mixture of D- and L-tartaric acid that is optically inactive due to internal compensation.
Uniqueness: this compound is unique due to its specific optical activity and its natural occurrence in various fruits. Its ability to act as a chiral resolving agent makes it particularly valuable in the synthesis of enantiomerically pure compounds .
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-LWMBPPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | TARTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | tartaric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tartaric_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043775, DTXSID5046986 | |
Record name | d-Tartaric acid | |
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Record name | dl-Tartaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046986 | |
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Molecular Weight |
150.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER. | |
Record name | DL-Tartaric acid | |
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Record name | D-Tartaric acid | |
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Record name | D-Tartaric acid | |
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Record name | TARTARIC ACID | |
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Flash Point |
210 °C c.c. | |
Record name | TARTARIC ACID | |
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Solubility |
1.00E+06 mg/L @ 25 °C (exp), Solubility in water, g/l at 20 °C: 1400 (very soluble) | |
Record name | D-tartaric acid | |
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Record name | D-Tartaric acid | |
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Record name | TARTARIC ACID | |
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Density |
Relative density (water = 1): 1.79 | |
Record name | TARTARIC ACID | |
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CAS No. |
133-37-9, 147-71-7 | |
Record name | dl-Tartaric acid | |
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Record name | D-Tartaric acid | |
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Record name | D-Tartaric acid | |
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Record name | D-tartaric acid | |
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Record name | Butanedioic acid, 2,3-dihydroxy-, (2S,3S)- | |
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Record name | d-Tartaric acid | |
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Record name | (-)-tartaric acid | |
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Record name | (±)-tartaric acid | |
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Record name | TARTARIC ACID, D- | |
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Record name | TARTARIC ACID | |
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Melting Point |
169 - 170 °C, 206 °C | |
Record name | D-tartaric acid | |
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URL | https://www.drugbank.ca/drugs/DB01694 | |
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Record name | D-Tartaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | TARTARIC ACID | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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